Dinosam

Catalog No.
S590419
CAS No.
4097-36-3
M.F
C11H14N2O5
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinosam

CAS Number

4097-36-3

Product Name

Dinosam

IUPAC Name

2,4-dinitro-6-pentan-2-ylphenol

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3

InChI Key

PSOZMUMWCXLRKX-UHFFFAOYSA-N

SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Synonyms

dinitroaminophenol, dinitroaminophenol, sodium salt, dinitroaminophenyl group, dinosam, DNAP

Canonical SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Dinosam, also known as dinoseb, is a chemical compound with the formula C₁₀H₁₂N₂O₆. It was developed in the 1940s and primarily used as a herbicide and defoliant in agriculture and forestry []. However, due to its toxicity and environmental concerns, its use has been banned or severely restricted in many countries [].

Despite its negative reputation, dinosam has applications in paleopathological studies. Scientists studying dinosaur remains can use dinosam to identify and diagnose diseases and injuries in these extinct animals. This is possible because dinosam stains calcified tissues, including bones and teeth, a distinct red color. This staining allows researchers to differentiate healthy and diseased tissues in fossilized specimens, providing valuable insights into the health and well-being of dinosaurs during their time.

Furthermore, dinosam can be used in biochemical research. Studies have explored the potential use of dinosam as a chelating agent, meaning it can bind to and remove certain metal ions from solutions []. This property could have applications in various fields, including environmental remediation and drug development. However, it's important to note that this research is still ongoing and the potential benefits and risks of using dinosam for such purposes need further investigation.

Dinosam, chemically known as 2-(1-methylbutyl)-4,6-dinitrophenol, is a chiral compound with the molecular formula C₁₁H₁₄N₂O₅. It is classified as a dinitrophenol herbicide that was primarily used as a post-emergence herbicide to control various weed species in agricultural settings. The compound is notable for its isomeric mixture, which contributes to its unique chemical properties and biological activities. Although it has been largely deemed obsolete in many regions, it continues to be referenced in scientific literature due to its historical significance and potential applications in research .

Typical of dinitrophenols, including:

  • Nucleophilic Substitution: The nitro groups on the aromatic ring can undergo nucleophilic attacks, leading to various derivatives.
  • Reduction Reactions: Dinosam can be reduced to form less toxic derivatives, which may have different biological activities.
  • Degradation: Under environmental conditions, Dinosam can degrade through hydrolysis and photolysis, resulting in various byproducts that may also exhibit herbicidal properties .

Dinosam exhibits significant biological activity primarily as a herbicide. Its mechanism of action involves the uncoupling of oxidative phosphorylation in plant cells, disrupting the proton gradient necessary for ATP synthesis. This leads to cell death in susceptible plant species. Additionally, Dinosam has been noted for its acute toxicity profile, being harmful if ingested or inhaled and capable of causing skin irritation .

The synthesis of Dinosam typically involves:

  • Starting Materials: The synthesis begins with 4,6-dinitrophenol and 1-methylbutyl bromide or similar alkylating agents.
  • Alkylation Reaction: The alkylating agent reacts with the hydroxyl group of 4,6-dinitrophenol under basic conditions to form Dinosam.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to isolate the desired compound.

This method allows for the production of Dinosam in a laboratory setting, although commercial production may involve more complex processes .

Research on Dinosam's interactions has primarily focused on its toxicological profiles and environmental impacts. Studies have indicated that:

  • Toxicological Interactions: Dinosam interacts negatively with various biological systems due to its acute toxicity. It poses risks to human health and non-target organisms.
  • Environmental Interactions: The compound's persistence in soil and water systems raises concerns about its ecological footprint and potential bioaccumulation .

Dinosam shares structural similarities with several other compounds within the dinitrophenol class. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
DinosebC₁₁H₁₄N₂O₄Used as a herbicide; less toxic than Dinosam
4-Amino-2-methylphenolC₇H₉N₃O₂Exhibits different biological activities
2,4-DinitrophenolC₆H₄N₂O₅More widely studied; known for explosive properties
2-Methyl-4-nitrophenolC₇H₈N₂O₄Used in dye manufacturing; less toxic

Dinosam's unique combination of structure and activity makes it distinct among these compounds, particularly due to its specific herbicidal mechanism and toxicity profile .

XLogP3

4.1

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

4097-36-3

Wikipedia

Dinosam

Dates

Modify: 2023-08-15

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